1-(2,3-dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1-benzofuran with N,N-dimethylmethanamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine: Similar structure but with one less methyl group.
1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-diethylmethanamine: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: 1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-12(2)8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBDPWIGYMTSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC2=CC=CC=C2O1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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